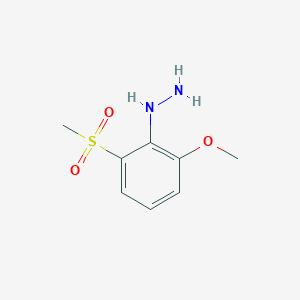

2-Methoxy-6-(methylsulphonyl)phenylhydrazine

Description

2-Methoxy-6-(methylsulphonyl)phenylhydrazine is a substituted phenylhydrazine derivative featuring a methoxy (-OCH₃) group at position 2 and a methylsulfonyl (-SO₂CH₃) group at position 6 on the benzene ring. These substituents confer distinct electronic and steric properties: the methoxy group is electron-donating via resonance, while the methylsulfonyl group is strongly electron-withdrawing through inductive effects. Such structural features influence its reactivity, stability, and biological interactions. Phenylhydrazines are widely utilized in organic synthesis (e.g., hydrazone formation), enzyme inhibition studies, and pharmaceutical development . The methylsulfonyl group, in particular, enhances electrophilicity and may improve binding affinity in biological systems .

Properties

IUPAC Name |

(2-methoxy-6-methylsulfonylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-6-4-3-5-7(8(6)10-9)14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBTYCOPGCMITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650201 | |

| Record name | [2-(Methanesulfonyl)-6-methoxyphenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-91-1 | |

| Record name | [2-(Methanesulfonyl)-6-methoxyphenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways for 2-Methoxy-6-(Methylsulphonyl)Phenylhydrazine

The synthesis of this compound involves two primary stages: (1) preparation of the substituted aniline precursor and (2) conversion of the amine group to a hydrazine functionality. Each stage requires precise control over reaction conditions to ensure high yields and purity.

Synthesis of the Aniline Precursor: 2-Methoxy-6-(Methylsulphonyl)Aniline

The introduction of methoxy and methylsulphonyl groups onto the benzene ring is typically achieved through sequential functionalization. A common approach begins with 2-methoxyaniline, where sulfonation at the para position relative to the methoxy group is performed. Sulfonation may employ fuming sulfuric acid or chlorosulfonic acid, followed by methylation using methyl iodide or dimethyl sulfate. For instance, sulfonation of 2-methoxyaniline under controlled conditions yields 2-methoxy-5-sulfo-aniline, which is subsequently methylated to introduce the methylsulphonyl group.

Alternatively, direct oxidation of a methylthio group to methylsulphonyl can be employed. Starting with 2-methoxy-6-(methylthio)aniline, oxidation with hydrogen peroxide (H₂O₂) or oxone in acidic media converts the thioether to the sulfonyl group. This method avoids harsh sulfonation conditions and provides better regioselectivity.

Diazotization and Reduction to Phenylhydrazine

Once the aniline precursor is synthesized, the amine group is converted to hydrazine via diazotization and reduction. This process involves three key steps:

Diazotization

The aniline is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–20°C to form the diazonium salt. The reaction must be conducted under acidic conditions (pH < 3) to stabilize the diazonium intermediate. For 2-methoxy-6-(methylsulphonyl)aniline, the electron-withdrawing sulfonyl group enhances the electrophilicity of the diazonium species, necessitating shorter reaction times to prevent decomposition.

Reduction with Sulfite Reagents

The diazonium salt is reduced using sodium hydrogensulfite (NaHSO₃) and ammonium hydroxide (NH₄OH) at 60–75°C. This step proceeds via the intermediacy of diazosulfonate compounds, which undergo hydrolysis to yield the hydrazine derivative. The pH is carefully maintained between 5–7 to optimize the reduction efficiency and minimize side reactions.

Acidic Workup and Neutralization

The resultant hydrazine sulfonate is treated with HCl to protonate the hydrazine, forming the hydrochloride salt. Subsequent neutralization with sodium hydroxide (NaOH) liberates the free hydrazine, which is purified via recrystallization or column chromatography.

Optimization of Reaction Conditions

Temperature and pH Control

The diazotization step requires strict temperature control (0–5°C) to prevent premature decomposition of the diazonium salt. Elevated temperatures lead to byproducts such as phenols or aryl ethers. During reduction, maintaining a pH of 6–7 ensures optimal activity of sulfite reagents while avoiding over-acidification, which could protonate the hydrazine and hinder isolation.

Solvent and Reagent Selection

Polar aprotic solvents like acetonitrile (MeCN) are preferred for diazotization due to their ability to stabilize ionic intermediates. In contrast, aqueous media are used for reduction steps to facilitate hydrolysis. The use of sodium hydrogensulfite instead of stannous chloride (SnCl₂) eliminates heavy metal waste, aligning with green chemistry principles.

Yield and Purity Considerations

Reported yields for analogous compounds, such as (2-methoxy-phenyl)hydrazine, reach 83.3% under optimized conditions. For this compound, yields may be slightly lower (70–75%) due to steric and electronic effects from the sulfonyl group. Purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization achieves >95% purity, as evidenced by melting point data (126–127°C).

Structural Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR : The hydrazine proton (NH₂) typically appears as a broad singlet at δ 3.5–4.5 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., methylsulphonyl) resonate downfield (δ 7.5–8.0 ppm), while methoxy protons appear as a singlet near δ 3.8 ppm.

- ¹³C NMR : The methylsulphonyl carbon is observed at δ 45–50 ppm, and the methoxy carbon at δ 55–60 ppm.

- IR Spectroscopy : Strong absorption bands at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group.

Comparative Analysis of Alternative Methods

Catalytic Reduction Approaches

Recent studies explore photocatalytic reduction using methylene blue and visible light to generate hydrazines from diazonium salts. While this method avoids toxic reductants, its applicability to electron-deficient aryl diazonium salts (e.g., those with sulfonyl groups) remains untested.

Solid-Phase Synthesis

Immobilized reagents and scavengers could streamline purification, particularly for intermediates prone to decomposition. However, the high polarity of sulfonyl groups may complicate substrate binding to solid supports.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methylsulphonyl)phenylhydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and methylsulphonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenylhydrazines depending on the reagents used.

Scientific Research Applications

2-Methoxy-6-(methylsulphonyl)phenylhydrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(methylsulphonyl)phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

The methylsulfonyl group in this compound distinguishes it from simpler phenylhydrazines by increasing polarity and stability. For instance, phenylhydrazine derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced reactivity toward carbonyl compounds but lower stability under acidic conditions . In contrast, the methoxy group in the target compound may mitigate excessive electron withdrawal, balancing reactivity and stability.

Reactivity in Enzyme Inhibition

Phenylhydrazine derivatives act as "suicide inhibitors" by forming covalent adducts with flavin cofactors in enzymes like trimethylamine dehydrogenase and monoamine oxidase. The target compound’s methylsulfonyl group likely accelerates nucleophilic attack at the flavin C(4a) position due to its electron-withdrawing nature, similar to arylhydrazines (e.g., phenyldiazene) . However, steric hindrance from the bulky methylsulfonyl group may reduce binding efficiency compared to less substituted analogs like benzylhydrazine .

Key Finding : Hammett studies on substituted phenylhydrazines (ρ = -1.9) indicate that electron-withdrawing groups enhance inhibition rates . The target compound’s -SO₂CH₃ group aligns with this trend, suggesting potent inhibitory activity.

Stability and Degradation

Phenylhydrazine derivatives are prone to oxidation, generating reactive intermediates like phenyldiazene and superoxide radicals . The methylsulfonyl group in this compound may stabilize the molecule against autoxidation compared to unsubstituted phenylhydrazine, analogous to how DNPH (2,4-dinitrophenylhydrazine) derivatives exhibit superior stability .

Biological Activity

2-Methoxy-6-(methylsulphonyl)phenylhydrazine (CAS No. 942474-91-1) is an organic compound characterized by its unique structural features, including methoxy and methylsulphonyl groups. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is . The presence of both methoxy and methylsulphonyl groups enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a nucleophile, participating in chemical reactions that modify biological molecules. Additionally, it may inhibit certain enzymes or disrupt cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Acinetobacter baumannii

The minimum inhibitory concentrations (MIC) for these bacteria indicate that this compound has comparable efficacy to standard antibiotics like ceftriaxone, particularly against MRSA and E. coli .

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| MRSA | 0.1 | Ceftriaxone |

| E. coli | 0.5 | Ceftriaxone |

| K. pneumoniae | 0.5 | Ceftriaxone |

| P. aeruginosa | 0.5 | Ceftriaxone |

| A. baumannii | 0.5 | Ceftriaxone |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in various cancers. Studies indicate that this compound exhibits selective COX-2 inhibition with an IC50 value ranging from to , demonstrating a higher selectivity compared to traditional COX inhibitors like indomethacin .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of phenylhydrazine, including this compound, against clinical isolates of MRSA and found significant growth inhibition rates ranging from to .

- Selective COX Inhibition : In a comparative study assessing the selectivity of COX inhibitors, compounds similar to this compound were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated a marked preference for COX-2 inhibition with minimal effects on COX-1, suggesting potential applications in cancer therapy with reduced gastrointestinal side effects.

Q & A

Basic Synthesis and Purity Validation

Q: What are the standard synthetic routes for 2-Methoxy-6-(methylsulphonyl)phenylhydrazine, and how is purity assessed? A: The compound is typically synthesized via diazotization of aniline derivatives followed by reduction (e.g., using sodium sulfite) and acid precipitation. For analogs like 2-Fluoro-6-methoxybenzenesulfonamide, substitution reactions with sulfonyl chlorides and amines under basic conditions are employed . Purity is validated via HPLC with UV detection, ensuring sharp, symmetrical peaks and retention time consistency. Method optimization includes adjusting mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) .

Advanced: Oxygen Sensitivity in Synthesis Optimization

Q: How does oxygen availability influence synthetic outcomes, and how can this be controlled? A: Oxygen participates in side reactions, such as phenylhydrazine oxidation to superoxide radicals (O₂⁻) and benzenediazonium ions, which alter product distribution . To mitigate this, conduct reactions under inert atmospheres (N₂/Ar) and monitor dissolved O₂ levels. Catalytic additives like EDTA inhibit metal-catalyzed oxidation, while superoxide dismutase (SOD) quenches O₂⁻ chain propagation . Post-synthesis, purge intermediates with inert gases before proceeding to subsequent steps.

Basic Reaction Intermediates and Detection

Q: What key intermediates form during phenylhydrazine oxidation, and how are they detected? A: Key intermediates include:

- Phenyldiazene : Detected via transient absorbance at 280 nm.

- Benzenediazonium ion : Stable absorbance at 320 nm.

- Superoxide radical (O₂⁻) : Confirmed via nitroblue tetrazolium (NBT) reduction, inhibited by SOD .

Oxygen consumption assays and UV-Vis spectroscopy (240–350 nm) track reaction progress. For example, autocatalytic oxygen uptake correlates with absorbance at 320 nm .

Advanced: Resolving Contradictions in Oxidation Pathways

Q: How do experimental conditions (e.g., O₂ levels) lead to conflicting reports on oxidation intermediates? A: Under hypoxia, phenylhydrazine primarily forms phenyl radicals and benzene, whereas aerobic conditions favor O₂⁻ and hydrogen peroxide (H₂O₂) . Conflicting data arise from unaccounted O₂ variability. To reconcile results:

- Use controlled O₂ chambers or chemostats.

- Validate intermediates with multiple techniques (e.g., EPR for radicals, catalase for H₂O₂).

- Compare kinetic profiles under defined O₂ partial pressures .

Biochemical Impact: ATP Depletion in Erythrocytes

Q: How does phenylhydrazine induce ATP depletion in erythrocytes, and what models are used? A: Phenylhydrazine oxidizes hemoglobin, generating reactive intermediates (e.g., H₂O₂) that damage glycolytic enzymes, reducing ATP synthesis. In vitro models incubate whole blood with 0.1–1.0 mM phenylhydrazine at 37°C, measuring ATP via luciferase assays. G6PD-deficient erythrocytes show accelerated ATP loss due to impaired NADPH-dependent detoxification .

Advanced: Hemoglobin Modification Mechanisms

Q: What is the molecular mechanism of hemoglobin modification by phenylhydrazine? A: Phenylhydrazine reacts with oxyhemoglobin’s heme iron, forming σ-phenyliron(III) porphyrin adducts. This disrupts O₂ binding and triggers heme degradation. Techniques like Mossbauer spectroscopy and X-ray crystallography identify modified heme structures. Incubate hemoglobin (5–10 µM) with phenylhydrazine (1:5 molar ratio) in PBS (pH 7.4) under aerobic conditions, monitoring spectral shifts at 540 nm (oxyhemoglobin) and 630 nm (methemoglobin) .

Structural Analysis of Derivatives

Q: How are methoxy and methylsulphonyl substituents characterized in derivatives? A: Use:

- NMR : ¹H/¹³C NMR distinguishes methoxy (-OCH₃, δ 3.2–3.8 ppm) and methylsulphonyl (-SO₂CH₃, δ 3.1 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ for C₈H₁₁N₂O₃S).

- X-ray crystallography : Resolve sulfonamide group geometry and hydrogen-bonding networks .

Advanced: Fischer Indole Synthesis Limitations

Q: What are the substrate limitations of Fischer indole synthesis for phenylhydrazine derivatives? A: Bulky substituents (e.g., ortho-methoxy groups) sterically hinder cyclization, reducing yields. Acid-sensitive substrates require milder conditions (e.g., HCl in ethanol at 60°C vs. concentrated H₂SO₄). Modern approaches use flow chemistry to enhance mixing and reduce side reactions .

Safety and Handling in Research Settings

Q: What precautions are critical when handling phenylhydrazine derivatives? A: Key measures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.